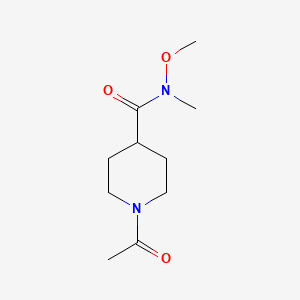

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide

Vue d'ensemble

Description

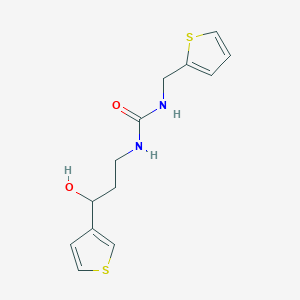

“1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide” is a compound with the CAS Number: 213886-98-7 . It is also known as SARM S-4 or Andarine, which is a selective androgen receptor modulator (SARM) initially developed as a treatment for muscle wasting, osteoporosis, and benign prostatic hypertrophy.

Molecular Structure Analysis

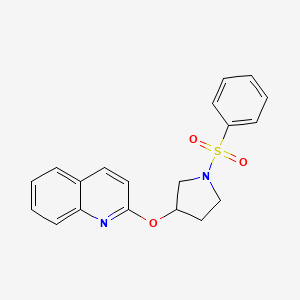

The molecular formula of this compound is C10H18N2O3 . The InChI Code is 1S/C10H18N2O3/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)15-3/h9H,4-7H2,1-3H3 . The molecular weight is 214.26 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Palladium-Catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, which include compounds like 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the selective formation of carboxamides, demonstrating the compound's utility in organic synthesis (Takács et al., 2014).

Antitumor Agents Synthesis

In the field of medicinal chemistry, derivatives of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide have been explored for their potential as antitumor agents. Research has shown that variations in the structure of these compounds can significantly impact their antitumor activity, highlighting the compound's relevance in drug development (Rewcastle et al., 1986).

Synthesis of Malyngamides

The compound has also been utilized in the stereoselective synthesis of malyngamides, which are natural products with potential biological activity. This synthesis demonstrates the compound's versatility in producing complex organic molecules (Chen, Li, & Cao, 2006).

Rh(III)-Catalyzed Selective Coupling

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide is involved in Rh(III)-catalyzed selective coupling reactions. These reactions are known for their mild and efficient approach towards diverse product formation, emphasizing the compound's role in facilitating selective C-C and C-N bond formations (Zheng, Zhang, & Cui, 2014).

Cytotoxicity Studies

The compound has been a part of studies focusing on the synthesis and characterization of various derivatives to evaluate their cytotoxicity against cancer cells. Such studies are crucial in the search for new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Mécanisme D'action

As a selective androgen receptor modulator (SARM), it likely works by selectively binding to androgen receptors, which can help to increase muscle mass and bone density.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)15-3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZWTGIURACDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B2597450.png)

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2597452.png)

![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2597456.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)